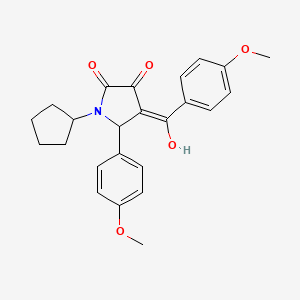![molecular formula C27H25ClN4O B4750588 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4750588.png)
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline have been extensively studied. It has been found to exhibit potent activity against various cancer cell lines and bacterial strains. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline in lab experiments include its potent activity against various cancer cell lines and bacterial strains. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
The future directions of research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential therapeutic applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic and pharmacodynamic properties and the development of more potent derivatives of this compound. Finally, the potential use of this compound as a tool for studying various biological processes also warrants further investigation.
Applications De Recherche Scientifique
The scientific research application of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is diverse and includes various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O/c1-19-24(28)10-9-22-23(16-25(30-26(19)22)21-8-5-11-29-17-21)27(33)32-14-12-31(13-15-32)18-20-6-3-2-4-7-20/h2-11,16-17H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYTWYRDFRYMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)[7-chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-chloro-3-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4750517.png)



![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4750547.png)
![2-chloro-N-[3-cyano-4-(4-fluorophenyl)-2-thienyl]acetamide](/img/structure/B4750553.png)
![ethyl (4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4750564.png)


![4-chloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4750581.png)
![N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4750594.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)